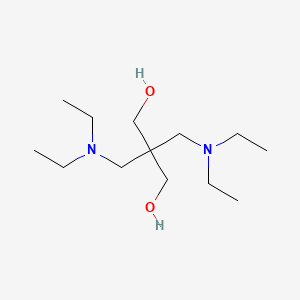
2,2-Bis(diethylaminomethyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(diethylaminomethyl)-1,3-propanediol is an organic compound with the molecular formula C13H29NO2. It is a versatile chemical used in various fields due to its unique structure, which includes two diethylaminomethyl groups attached to a 1,3-propanediol backbone. This compound is known for its applications in organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(diethylaminomethyl)-1,3-propanediol typically involves the reaction of diethylamine with formaldehyde and 1,3-propanediol. The process can be carried out under reflux conditions in the presence of a catalyst such as anhydrous ferrous sulfate. The reaction proceeds as follows:
Step 1: Diethylamine reacts with formaldehyde to form a diethylaminomethyl intermediate.
Step 2: The intermediate then reacts with 1,3-propanediol to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(diethylaminomethyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The diethylaminomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-Bis(diethylaminomethyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly in the synthesis of drugs with amine functionalities.
Industry: The compound is employed in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Bis(diethylaminomethyl)-1,3-propanediol involves its interaction with various molecular targets and pathways. The diethylaminomethyl groups can participate in hydrogen bonding, nucleophilic substitution, and other chemical interactions, making the compound a versatile reagent in chemical reactions. Its effects are mediated through these interactions, which can influence the reactivity and stability of other molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diol: This compound has similar structural features but lacks the diethylaminomethyl groups.
2,2-Bis(dimethylaminomethyl)-1,3-propanediol: A closely related compound with dimethylaminomethyl groups instead of diethylaminomethyl groups.
Uniqueness
2,2-Bis(diethylaminomethyl)-1,3-propanediol is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of diethylaminomethyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions, making it a valuable compound in various applications.
Properties
Molecular Formula |
C13H30N2O2 |
|---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
2,2-bis(diethylaminomethyl)propane-1,3-diol |
InChI |
InChI=1S/C13H30N2O2/c1-5-14(6-2)9-13(11-16,12-17)10-15(7-3)8-4/h16-17H,5-12H2,1-4H3 |
InChI Key |
BWSOIBMOWRDVAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN(CC)CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12033081.png)
![5-(4-Ethylbenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12033097.png)
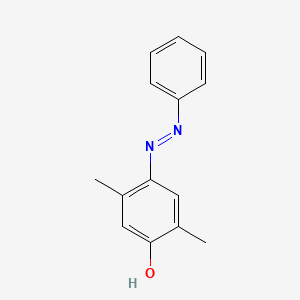
![(5E)-2-(4-bromophenyl)-5-[3-methoxy-4-(octyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12033110.png)
![5-(2,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12033111.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12033119.png)
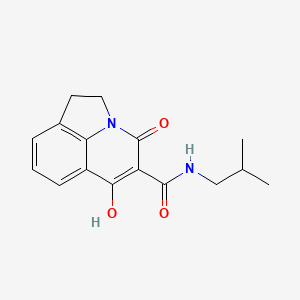
![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12033143.png)
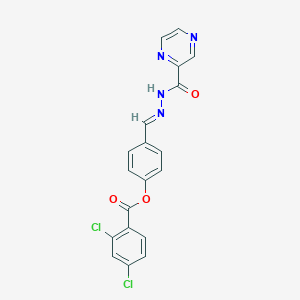
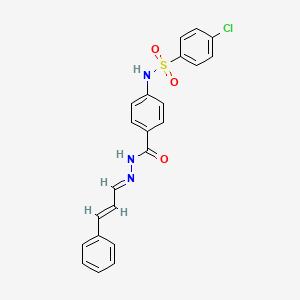
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B12033166.png)

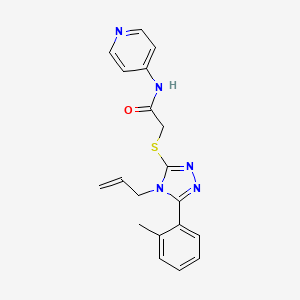
![N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-methylbenzamide](/img/structure/B12033198.png)
